N-(2,5-DIMETHOXYPHENYL)-2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
Description
N-(2,5-Dimethoxyphenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a structurally complex heterocyclic compound featuring a spirocyclic triazaspiro core. Its molecular architecture includes methoxy-substituted phenyl groups at positions 2,5 and 4, an ethylsulfanyl moiety, and a carboxamide functional group.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-ethylsulfanyl-2-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-5-34-23-22(17-6-8-18(31-2)9-7-17)27-25(28-23)12-14-29(15-13-25)24(30)26-20-16-19(32-3)10-11-21(20)33-4/h6-11,16H,5,12-15H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYNCKGBCKDIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC)N=C1C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activity. The unique structural features of this compound suggest possible interactions with various biological targets, which could lead to therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure can be broken down into several key components:
- Dimethoxyphenyl Group : This moiety is known for its influence on receptor binding and activity.
- Ethylsulfanyl Group : The presence of sulfur may enhance lipophilicity and facilitate membrane penetration.
- Triazaspir Group : This part of the molecule contributes to its unique pharmacokinetic properties.
Receptor Interactions
Research indicates that compounds similar to N-(2,5-Dimethoxyphenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide often interact with serotonin receptors, particularly the 5-HT2A receptor. These interactions can lead to various neuropharmacological effects:
- Agonistic Activity : Compounds with similar structures have been shown to act as agonists at the 5-HT2A receptor, which is implicated in mood regulation and cognition .
- Neuroplasticity : Activation of these receptors has been associated with increased expression of genes involved in neuroplasticity .
In Vivo Studies
In vivo studies on structurally related compounds indicate significant effects on behavior and physiology:
- Head-Twitch Response (HTR) : A common measure of serotonin receptor activation in animal models has been observed with similar compounds at doses ranging from 0.1 to 3 mg/kg .
- CNS Penetration : Many compounds in this class exhibit high oral bioavailability and preferentially cross the blood-brain barrier .
The exact mechanisms through which N-(2,5-Dimethoxyphenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspir[4.5]deca-1,3-diene-8-carboxamide exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Serotonin Receptor Modulation : The compound likely modulates serotonin receptor activity leading to altered neurotransmission.
- Neurotransmitter Release : Activation of serotonin receptors may influence the release of other neurotransmitters such as dopamine and norepinephrine.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of triazole and spiro compounds exhibit promising anticancer properties. Research has shown that compounds similar to N-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted a series of triazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549) . The mechanism involved the inhibition of key signaling pathways associated with cell survival.
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| N-(2,5-Dimethoxyphenyl)... | Pseudomonas aeruginosa | TBD |
Neuroscience Research
3. Neuroprotective Effects
Research indicates that compounds with similar structures may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are often attributed to the modulation of neurotransmitter systems and reduction of oxidative stress.
Case Study:
A recent investigation into the neuroprotective effects of triazole derivatives demonstrated significant reductions in neuronal cell death in models of oxidative stress . The study utilized various assays to measure cell viability and oxidative markers.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional motifs with several triazole derivatives listed in , though key distinctions in substitution patterns and ring systems differentiate its activity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Substitution Patterns: The target compound features methoxy groups on aromatic rings, which may enhance solubility or alter binding affinity compared to chlorinated phenyl groups in etaconazole and propiconazole. Chlorine substituents typically improve lipophilicity and membrane penetration in fungicides .
Core Structure :
- The 1,4,8-triazaspiro[4.5]deca-1,3-diene scaffold is distinct from the simpler 1,2,4-triazole core of the compared fungicides. Spirocyclic systems often confer conformational rigidity, which could impact target binding specificity or metabolic stability.
Functional Implications: While triazole fungicides inhibit cytochrome P450 lanosterol 14α-demethylase (CYP51), the spirocyclic triazaspiro system in the target compound may interact with alternative enzymatic targets due to steric and electronic differences.
Research Findings and Hypotheses
- Synthetic Accessibility : The spirocyclic framework likely requires multi-step synthesis involving cyclocondensation and sulfanylation, contrasting with the direct triazole formation in etaconazole/propiconazole .
- Bioactivity Potential: Methoxy groups may reduce acute toxicity compared to chlorinated analogs, aligning with trends in agrochemical design favoring reduced environmental persistence.
Q & A
Q. How to design analogs to improve metabolic stability?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS.
- Bioisosteric Replacement : Substitute ethylsulfanyl with trifluoromethyl or oxadiazole to block oxidative metabolism.
- Deuterium Labeling : Introduce deuterium at labile C-H bonds (e.g., benzylic positions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
